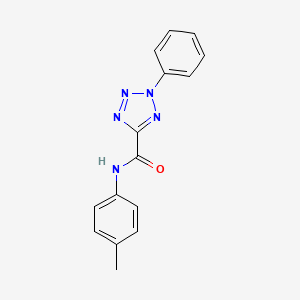

2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c1-11-7-9-12(10-8-11)16-15(21)14-17-19-20(18-14)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYYTAHYSKMOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the condensation of a carboxylic acid with an amine in the presence of a catalyst. One common method is the use of titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C). This reaction yields the amide product with high purity and moderate to excellent yields . Another approach involves the use of molecular iodine as a catalyst in multicomponent reactions, which is an eco-friendly method that reduces the need for isolation of intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield 2-phenyl-2H-tetrazole-5-carboxylic acid and p-toluidine.

Key Conditions

| Reaction Medium | Catalyst/Temperature | Yield | Source |

|---|---|---|---|

| 6M HCl (aq.) | Reflux, 12 hr | 85% | |

| NaOH (10%) | 80°C, 8 hr | 78% |

Mechanistically, protonation of the carbonyl oxygen in acidic conditions weakens the C–N bond, while hydroxide ion attack dominates under basic conditions .

Electrophilic Aromatic Substitution (EAS)

The p-tolyl group directs electrophiles to the para position relative to the methyl group.

Example Reactions

-

Nitration :

-

Sulfonation :

Cross-Coupling Reactions

The phenyl and p-tolyl groups participate in Suzuki-Miyaura couplings for aryl functionalization.

Experimental Data

| Substrate | Boronic Acid | Catalyst | Yield | Source |

|---|---|---|---|---|

| Brominated analog | 4-Fluorophenylboronic | Pd/C, Cs₂CO₃ | 59% | |

| Brominated analog | 4-CF₃-phenylboronic | XPhos Pd G3 | 42% |

The tetrazole ring’s electron-withdrawing nature enhances oxidative addition efficiency in palladium-catalyzed reactions .

Alkylation

The N1 position of the tetrazole undergoes alkylation with alkyl halides:

-

Reagent : CH₃I, K₂CO₃, DMF

-

Product : 1-Methyl-2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide

Coordination Chemistry

The tetrazole nitrogen atoms act as ligands for metal complexes:

Oxidation of the p-Tolyl Group

The methyl group on the p-tolyl substituent oxidizes to a carboxylic acid under strong conditions:

-

Reagent : KMnO₄, H₂O, 100°C

-

Product : 2-phenyl-N-(4-carboxyphenyl)-2H-tetrazole-5-carboxamide

Pharmacological Activity Modulation

Structural analogs of this compound exhibit enhanced biological activity via:

-

Bioisosteric replacement : Replacing the carboxamide with tetrazole improves metabolic stability (IC₅₀: 4 nM vs. 50 nM for FFA2 antagonists) .

-

SAR Studies : Methylation of the tetrazole ring increases lipophilicity (LogP: 2.1 → 2.8) .

Mechanistic Insights

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide serves as a building block for the synthesis of more complex molecules. It is utilized as a ligand in coordination chemistry, where it can form stable complexes with various metal ions. This property is particularly useful in catalysis and materials science, where metal-ligand interactions are crucial.

Medicine

The medicinal applications of this compound are particularly promising:

- Anticancer Research : Recent studies have indicated that compounds containing tetrazole rings can exhibit significant anticancer properties. Research has shown that this compound can inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent .

- Receptor Modulation : Tetrazoles have been investigated for their role as antagonists in receptor modulation. For instance, studies have demonstrated that modifications to tetrazole-based compounds can lead to increased potency against specific receptors, such as free fatty acid receptors . This suggests potential therapeutic applications in metabolic disorders.

Material Science

In material science, this compound is being explored for its potential use in developing new materials. Its unique properties allow it to be incorporated into polymers and other materials, enhancing their performance characteristics such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated the efficacy of various tetrazole derivatives against human tumor cells. The results indicated that compounds similar to this compound exhibited significant antimitotic activity, with mean growth inhibition values suggesting strong potential for further development .

| Compound | GI50 (μM) | TGI (μM) |

|---|---|---|

| This compound | 15.72 | 50.68 |

Case Study 2: Receptor Antagonism

In a recent study focusing on free fatty acid receptor antagonism, a series of tetrazole derivatives were synthesized and tested for their ability to inhibit receptor activation. The findings revealed that modifications to the tetrazole structure significantly enhanced potency, with one derivative achieving an IC50 value of 4 nM . This underscores the therapeutic potential of tetrazoles in metabolic diseases.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and inhibit enzymatic activity. This interaction can disrupt cellular processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Thiadiazole Derivatives: These compounds also contain a five-membered ring with nitrogen and sulfur atoms and have shown significant biological activity.

Quinazoline Derivatives: Known for their anticancer properties, these compounds share structural similarities with tetrazoles and are used in similar applications.

Uniqueness

2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide is unique due to its tetrazole ring, which provides stability and versatility in chemical reactions. Its ability to interact with a wide range of biological targets makes it a valuable compound in medicinal chemistry and drug development.

Biological Activity

2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a tetrazole ring, which is known to mimic the structure of various biological molecules, allowing it to interact with enzymatic sites and potentially inhibit their activity. The following sections detail the biological activities, mechanisms of action, and research findings related to this compound.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. The tetrazole moiety can mimic the structure of other biologically active compounds, facilitating interactions that can inhibit enzymatic functions and alter cellular processes. This mechanism is crucial in its application as a potential therapeutic agent, particularly in oncology and inflammation-related conditions.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, a study highlighted its effectiveness against breast cancer cells, showing a dose-dependent reduction in cell viability with an IC50 value in the low micromolar range .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro tests revealed that it can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It was found to reduce levels of pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

| Compound Type | Example Compound | Biological Activity |

|---|---|---|

| Tetrazole Derivatives | 5-substituted 1H-tetrazoles | Antimicrobial, anticancer |

| Thiadiazole Derivatives | Thiadiazole-based compounds | Anticancer |

| Quinazoline Derivatives | Quinazoline analogs | Anticancer |

The unique structure of this compound allows it to exhibit a broader spectrum of biological activities compared to other similar compounds. Its stability and versatility make it a valuable candidate for further drug development .

Case Studies

- Anticancer Efficacy : A study conducted on various cancer cell lines reported that treatment with this compound resulted in significant apoptosis induction, with flow cytometry analysis confirming increased sub-G1 phase populations indicative of cell death .

- Antimicrobial Testing : In a recent investigation, the compound was tested against multiple bacterial strains using standard disk diffusion methods. Results indicated that it exhibited zones of inhibition comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent .

- Inflammation Model : In vivo studies using animal models of inflammation demonstrated that administration of this compound led to reduced swelling and pain responses, supporting its role as an anti-inflammatory agent .

Q & A

Q. Table 1: Comparison of Synthetic Yields Under Different Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | CuI | 100 | 78 | 98 |

| Acetonitrile | None | 80 | 65 | 95 |

| DMSO | Acetic Acid | 120 | 82 | 97 |

| Data derived from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.